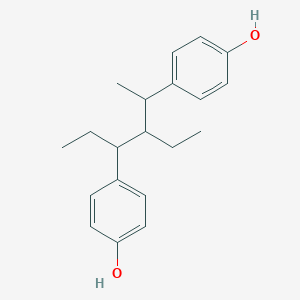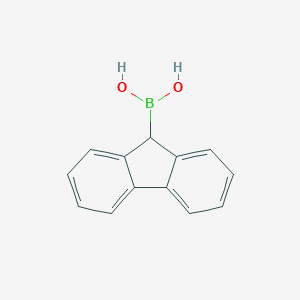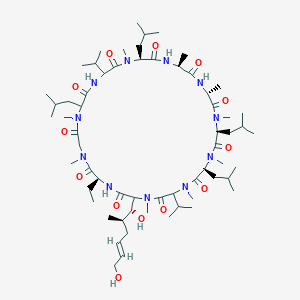![molecular formula C9H11NO B027013 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine CAS No. 108257-79-0](/img/structure/B27013.png)
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting subject for research. In
Mécanisme D'action
The mechanism of action of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is not fully understood. However, it is believed to act through various pathways, including the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to interact with various proteins and receptors in the body, leading to its diverse biological effects.
Effets Biochimiques Et Physiologiques
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine in lab experiments is its versatility. It can be easily synthesized using various methods, which makes it readily available for research. It also has a unique structure, which makes it an interesting subject for research. However, one of the limitations of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many future directions for the research on 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine. One of the most promising areas of research is its potential use in the development of new drugs and drug delivery systems. It has also been suggested that it may have potential applications in the field of agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Further research is needed to fully understand the mechanism of action and the potential applications of this compound.
Conclusion:
In conclusion, 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a unique and interesting compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine can be achieved through various methods. One of the most common methods is the reaction of 4-pyridinecarboxaldehyde with 1,3-cyclohexanedione in the presence of ammonium acetate. This reaction leads to the formation of the desired compound in good yields. Other methods include the use of different aldehydes and ketones as starting materials, and the use of different catalysts and reaction conditions.
Applications De Recherche Scientifique
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has shown significant potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, among others. It has also been studied for its potential use in the development of new drugs and drug delivery systems.
Propriétés
Numéro CAS |
108257-79-0 |
|---|---|
Nom du produit |
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
5,6,8,9-tetrahydrooxepino[4,5-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-2,5H,3-4,6-7H2 |
Clé InChI |
BYTKHLGLNRAVGK-UHFFFAOYSA-N |
SMILES |
C1COCCC2=C1C=CC=N2 |
SMILES canonique |
C1COCCC2=C1C=CC=N2 |
Synonymes |
Oxepino[4,5-b]pyridine, 5,6,8,9-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)



![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)






